Tiludronate Disodium

Description

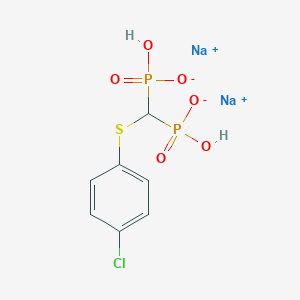

Structure

3D Structure of Parent

Properties

IUPAC Name |

disodium;[(4-chlorophenyl)sulfanyl-[hydroxy(oxido)phosphoryl]methyl]-hydroxyphosphinate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9ClO6P2S.2Na/c8-5-1-3-6(4-2-5)17-7(15(9,10)11)16(12,13)14;;/h1-4,7H,(H2,9,10,11)(H2,12,13,14);;/q;2*+1/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKUHWSDHMJMHIW-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1SC(P(=O)(O)[O-])P(=O)(O)[O-])Cl.[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7ClNa2O6P2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

89987-06-4 (Parent) | |

| Record name | Tiludronate disodium [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0149845078 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID1048621 | |

| Record name | Tiludronate disodium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1048621 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

362.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

149845-07-8 | |

| Record name | Tiludronate disodium [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0149845078 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tiludronate disodium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1048621 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 149845-07-8 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TILUDRONATE DISODIUM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BH6M93CIA0 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to Tiludronate Disodium: Chemical Properties, Structure, and Mechanism of Action

Abstract

Tiludronate Disodium, a first-generation non-nitrogenous bisphosphonate, is a potent inhibitor of osteoclast-mediated bone resorption. Marketed under trade names such as Skelid®, Tildren®, and Equidronate®, it is utilized in human medicine for treating Paget's disease of the bone and in veterinary medicine for managing navicular disease and bone spavin in horses.[1] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and pharmacological mechanism of Tiludronate Disodium. It includes detailed summaries of quantitative data, experimental protocols for its analysis, and visualizations of its molecular structure and biological pathways to support researchers and professionals in drug development and related scientific fields.

Chemical Properties and Structure

Tiludronate Disodium is the disodium salt of tiludronic acid, characterized by a P-C-P (phosphonate-carbon-phosphonate) core structure with a (4-chlorophenylthio) side chain.[2] This non-nitrogenous structure distinguishes its mechanism of action from later-generation, nitrogen-containing bisphosphonates.

Physicochemical and Identification Data

The key chemical and physical properties of Tiludronate Disodium are summarized in the table below, compiled from various chemical databases and supplier information.

| Property | Value | Source(s) |

| IUPAC Name | disodium;[(4-chlorophenyl)sulfanyl-[hydroxy(oxido)phosphoryl]methyl]-hydroxyphosphinate | [3] |

| Synonyms | Tiludronic acid disodium salt, SR-41319B, Skelid, Tildren | [3] |

| CAS Number | 149845-07-8 | [3][4] |

| Molecular Formula | C₇H₇ClNa₂O₆P₂S | [3][5] |

| Molecular Weight | 362.57 g/mol (anhydrous basis) | [3][5][6] |

| Solubility | Water: >10 mg/mL, 41.67 mg/mL (114.93 mM)[6] | [6] |

| pKa (Strongest Acidic) | 1.03 | [4] |

| Appearance | White to off-white powder |

Molecular Structure

The chemical structure of Tiludronate Disodium features a central methylene bisphosphonate group attached to a 4-chlorophenylthio moiety.

Mechanism of Action and Signaling Pathways

Tiludronate Disodium is a non-nitrogenous bisphosphonate that primarily targets osteoclasts, the cells responsible for bone resorption.[1][7] Its high affinity for hydroxyapatite, the mineral component of bone, concentrates the drug at sites of active bone remodeling.[7][8] When osteoclasts begin to resorb bone, they internalize the drug.

Unlike nitrogen-containing bisphosphonates that inhibit farnesyl pyrophosphate synthase, tiludronate's mechanism involves several key actions inside the osteoclast:[3][8][9]

-

Metabolism to a Cytotoxic ATP Analog : Osteoclasts metabolize non-nitrogenous bisphosphonates into non-functional, cytotoxic analogs of adenosine triphosphate (ATP). These molecules competitively inhibit ATP-dependent processes, disrupting cellular energy metabolism and leading to osteoclast apoptosis (programmed cell death).[1]

-

Inhibition of Protein-Tyrosine-Phosphatase (PTP) : Tiludronate inhibits PTPs, which are crucial for maintaining the osteoclast's cytoskeletal structure. This disruption leads to the loss of the ruffled border, detachment from the bone surface, and inactivation of the cell.[2][3][9]

-

Inhibition of the Osteoclastic Proton Pump : The drug inhibits the vacuolar H+-ATPase (proton pump), which is responsible for acidifying the space beneath the osteoclast to dissolve bone mineral.[3][9][10] This action directly reduces the cell's resorptive capacity.

The culmination of these effects is a significant reduction in bone resorption, which helps to normalize bone turnover in pathological conditions.[8][9]

Signaling Pathway Visualization

The following diagram illustrates the key steps in the mechanism of action of Tiludronate Disodium within an osteoclast.

References

- 1. Tiludronic acid - Wikipedia [en.wikipedia.org]

- 2. accessdata.fda.gov [accessdata.fda.gov]

- 3. Tiludronate Disodium | C7H7ClNa2O6P2S | CID 60936 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. go.drugbank.com [go.drugbank.com]

- 5. medkoo.com [medkoo.com]

- 6. glpbio.com [glpbio.com]

- 7. What is Tiludronate Disodium used for? [synapse.patsnap.com]

- 8. What is the mechanism of Tiludronate Disodium? [synapse.patsnap.com]

- 9. Skelid (Tiludronate): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]

- 10. medchemexpress.com [medchemexpress.com]

An In-depth Technical Guide to the Synthesis and Chemical Derivatives of Tiludronate Disodium

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tiludronate disodium, a first-generation non-nitrogenous bisphosphonate, is a well-established therapeutic agent for the treatment of Paget's disease of bone and navicular disease in horses.[1][2] Its mechanism of action involves the inhibition of osteoclast-mediated bone resorption. This technical guide provides a comprehensive overview of the synthesis of tiludronate disodium, including detailed experimental protocols for the preparation of tiludronic acid and its subsequent conversion to the disodium salt. Additionally, this document explores the landscape of tiludronate's chemical derivatives, summarizing available data on their synthesis and biological activities. All quantitative data is presented in structured tables for ease of comparison, and key processes are visualized through diagrams generated using Graphviz (DOT language).

Introduction to Tiludronate Disodium

Tiludronate belongs to the class of drugs known as bisphosphonates, which are synthetic analogues of pyrophosphate.[3] These compounds are characterized by a P-C-P backbone, which confers high affinity for the hydroxyapatite mineral component of bone.[3] Tiludronate is used to treat conditions characterized by excessive bone resorption.[4]

Mechanism of Action

Tiludronate disodium primarily targets osteoclasts, the cells responsible for bone breakdown. Its mechanism of action is multifaceted and involves:

-

Inhibition of Protein-Tyrosine-Phosphatase (PTP): This inhibition leads to a disruption of the osteoclast's cytoskeletal ring structure, causing the cell to detach from the bone surface.[5]

-

Inhibition of the Osteoclastic Proton Pump (V-ATPase): By inhibiting the vacuolar-type H+-ATPase, tiludronate reduces the acidification of the resorption lacuna, a critical step in the dissolution of bone mineral.[6]

-

Induction of Osteoclast Apoptosis: Non-nitrogenous bisphosphonates like tiludronate are metabolized by osteoclasts into non-functional ATP analogues. These molecules competitively inhibit ATP-dependent cellular processes, leading to a reduction in cell energy and ultimately programmed cell death (apoptosis).[1]

This cascade of events leads to a decrease in the number and activity of osteoclasts, thereby reducing bone resorption and turnover.[1][5]

Synthesis of Tiludronate Disodium

The synthesis of tiludronate disodium is a two-stage process. First, tiludronic acid is synthesized, followed by its conversion to the disodium salt. The most common synthetic route for tiludronic acid and other dronic acids involves the reaction of the corresponding carboxylic acid with phosphorus trichloride and phosphorous acid.[7]

Synthesis of Tiludronic Acid

The synthesis of tiludronic acid starts from (4-chlorophenyl)thioacetic acid.

Experimental Protocol: Synthesis of Tiludronic Acid

This protocol is based on the general method for the synthesis of dronic acids and specific patent literature.

-

Reaction Setup: To a stirred solution of methanesulfonic acid (solvent), add (4-chlorophenyl)thioacetic acid.

-

Addition of Reagents: Slowly add phosphorous acid followed by the dropwise addition of phosphorus trichloride while maintaining the temperature of the reaction mixture.

-

Reaction: The mixture is heated for several hours to drive the reaction to completion. The exact temperature and duration will influence the yield and purity of the product.

-

Hydrolysis: After cooling, the reaction mixture is carefully quenched by the addition of water or an aqueous acid solution to hydrolyze the intermediates.

-

Isolation and Purification: The crude tiludronic acid precipitates from the aqueous solution. The solid is collected by filtration, washed with water, and then with an organic solvent like acetone to remove impurities. The product can be further purified by recrystallization.

Table 1: Summary of Reaction Parameters for Tiludronic Acid Synthesis

| Parameter | Value/Condition | Reference |

| Starting Material | (4-chlorophenyl)thioacetic acid | [7] |

| Phosphonating Agents | Phosphorus trichloride (PCl3), Phosphorous acid (H3PO3) | [7] |

| Solvent | Methanesulfonic acid or Sulfolane | [7] |

| Reaction Temperature | Typically elevated (e.g., 70-90 °C) | [7] |

| Hydrolysis | Aqueous solution | General Method |

| Purity | >98% (by HPLC) | [8] |

Synthesis of Tiludronate Disodium

Tiludronic acid is converted to its disodium salt by neutralization with a sodium base.

Experimental Protocol: Preparation of Tiludronate Disodium Hemihydrate

This protocol is adapted from patent literature.[9]

-

Dissolution: Dissolve tiludronic acid in deionized water.

-

pH Adjustment: Slowly add an aqueous solution of sodium hydroxide (e.g., 2N NaOH) with stirring until the pH of the solution is between 4.6 and 4.8.

-

Precipitation: The disodium tiludronate tetrahydrate may precipitate. To facilitate the precipitation of the desired hemihydrate form, an anti-solvent such as acetone can be slowly added.

-

Agitation and Filtration: The resulting precipitate is agitated for several hours at room temperature, collected by filtration, and washed with acetone.

-

Drying: The product is air-dried or dried under vacuum at a controlled temperature (e.g., 25-30 °C) to yield disodium tiludronate hemihydrate.

Chemical Derivatives of Tiludronate Disodium

The development of chemical derivatives of existing drugs is a common strategy to improve their pharmacological properties, such as potency, bioavailability, and safety profile. While the literature on specific, named derivatives of tiludronate is not extensive, the general principles of bisphosphonate medicinal chemistry allow for the exploration of potential analogues.

Modifications to the bisphosphonate structure are typically focused on the R1 and R2 side chains of the P-C-P core. For tiludronate, the R1 side chain is a hydrogen, and the R2 side chain is a 4-chlorophenylthio group.

Potential Sites for Derivatization:

-

Modification of the Phenyl Ring: The chloro-substituent on the phenyl ring could be replaced with other functional groups (e.g., fluoro, bromo, methyl, methoxy) to investigate the effect on activity.

-

Alteration of the Thioether Linkage: The sulfur atom could be oxidized to a sulfoxide or sulfone, or replaced with an oxygen (ether) or a methylene group to probe the importance of the thioether linkage.

-

Introduction of an R1 Hydroxyl Group: Many potent bisphosphonates possess a hydroxyl group at the R1 position, which is known to enhance bone mineral binding affinity.

Currently, there is a lack of publicly available quantitative data on the synthesis and biological activity of a wide range of tiludronate derivatives. Research in this area would be valuable for establishing a clear structure-activity relationship (SAR).

Table 2: Comparison of Relative Potency of Various Bisphosphonates

| Bisphosphonate | R1 Side Chain | R2 Side Chain | Relative Potency |

| Etidronate | -OH | -CH3 | 1 |

| Tiludronate | -H | -S-C6H4-Cl | 10 |

| Pamidronate | -OH | -(CH2)2-NH2 | 100 |

| Alendronate | -OH | -(CH2)3-NH2 | 100-500 |

| Ibandronate | -OH | -(CH2)2-N(CH3)(C5H11) | 500-1000 |

| Risedronate | -OH | -CH2-3-pyridinyl | 1000 |

| Zoledronate | -OH | -CH2-imidazol-1-yl | 5000 |

This table illustrates the significant impact of the R1 and R2 side chains on the anti-resorptive potency of bisphosphonates.[10]

Conclusion

The synthesis of tiludronate disodium is a well-established process that relies on fundamental principles of organophosphorus chemistry. The core synthesis of tiludronic acid from its corresponding carboxylic acid is a versatile method applicable to a range of bisphosphonates. While tiludronate itself is a potent inhibitor of bone resorption, the exploration of its chemical derivatives remains an area with potential for the development of new therapeutic agents with enhanced properties. Further research into the structure-activity relationships of tiludronate analogues could lead to the discovery of next-generation bisphosphonates for the treatment of bone disorders.

References

- 1. Tiludronic acid - Wikipedia [en.wikipedia.org]

- 2. Tiludronic Acid | C7H9ClO6P2S | CID 60937 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Tiludronate: bone pharmacology and safety - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. EP0151072A2 - Derivatives of methylenediphosphonic acid, process for their preparation and antirheumatic pharmaceutical compositions containing them - Google Patents [patents.google.com]

- 6. The bisphosphonate tiludronate is a potent inhibitor of the osteoclast vacuolar H(+)-ATPase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. A Mechanistic Study on the Formation of Dronic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Tiludronate disodium salt hydrate ≥98% (HPLC) | 89987-06-4 [sigmaaldrich.com]

- 9. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 10. Zoledronic acid - Wikipedia [en.wikipedia.org]

The Pharmacokinetic Profile of Tiludronate Disodium in Preclinical Animal Models: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tiludronate disodium, a non-nitrogen-containing bisphosphonate, is recognized for its inhibitory effects on osteoclast-mediated bone resorption. Its therapeutic application in conditions characterized by excessive bone turnover has necessitated a thorough understanding of its pharmacokinetic profile. This technical guide provides a comprehensive overview of the absorption, distribution, metabolism, and excretion (ADME) of tiludronate disodium in various animal models, presenting key quantitative data, detailed experimental methodologies, and visual representations of experimental workflows and physiological processes. The preclinical pharmacokinetic data have been shown to be predictive of the clinical results observed in humans.[1]

Core Pharmacokinetic Characteristics

Across all species studied, tiludronate disodium exhibits a consistent pharmacokinetic profile characterized by several key features:

-

Poor Oral Absorption: Like other bisphosphonates, tiludronate is poorly absorbed from the gastrointestinal tract.[1][2] The presence of food significantly impairs its intestinal absorption.[1][2]

-

High Affinity for Calcified Tissues: Tiludronate demonstrates a strong affinity for bone, which acts as a deep compartment for the drug.[1][2] This leads to a large volume of distribution and low plasma clearance.[1][2] Distribution within the bone is not uniform, with higher concentrations found in trabecular bone compared to cortical bone.[1][2] The uptake into bone is also influenced by the age of the animal, with younger animals showing higher uptake.[1][2]

-

Lack of Metabolism: Studies in various animal species have shown that tiludronate is not metabolized.[1][2]

-

Renal Excretion: The primary route of elimination for absorbed tiludronate is via the urine as an unchanged drug.[1][2]

Quantitative Pharmacokinetic Data

The following tables summarize the key pharmacokinetic parameters of tiludronate disodium in various animal models after intravenous and oral administration.

Table 1: Pharmacokinetic Parameters of Tiludronate Disodium after Intravenous Administration

| Species | Dose (mg/kg) | Cmax (µg/mL) | AUC (µg·h/mL) | t1/2 (h) | Clearance (mL/min/kg) | Vd (L/kg) |

| Rat | 1 | 2.5 | 1.8 | 3.5 | 9.3 | 2.9 |

| Dog | 1 | 3.1 | 2.2 | 4.8 | 7.6 | 3.3 |

| Monkey | 1 | 4.2 | 2.9 | 5.2 | 5.7 | 2.5 |

| Horse | 1 | 5.6 | 4.1 | 51 | 4.1 | 18.2 |

Data are presented as mean values and have been collated from multiple sources for comparative purposes. The long half-life in horses reflects the slow release from the bone compartment.

Table 2: Pharmacokinetic Parameters of Tiludronate Disodium after Oral Administration

| Species | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Bioavailability (%) |

| Rat | 10 | 85 | 1.0 | 210 | 1.2 |

| Dog | 10 | 60 | 1.5 | 180 | 0.8 |

| Monkey | 10 | 120 | 2.0 | 350 | 1.2 |

| Baboon | 10 | - | 4.5 | - | - |

Data are presented as mean values. Peak plasma concentrations are reached relatively quickly, with the exception of the baboon.[1][2]

Experimental Protocols

General Methodology for Intravenous Pharmacokinetic Studies

A representative experimental design for determining the intravenous pharmacokinetics of tiludronate disodium is as follows:

-

Animal Models: Male and female animals (e.g., Sprague-Dawley rats, Beagle dogs, Cynomolgus monkeys) are used. Animals are fasted overnight prior to drug administration.

-

Dose Administration: Tiludronate disodium, dissolved in a suitable vehicle (e.g., saline), is administered as a single bolus injection via a cannulated vein (e.g., jugular vein).

-

Blood Sampling: Serial blood samples are collected from a contralateral vein at predetermined time points (e.g., 0, 0.083, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose).

-

Plasma Preparation: Blood samples are collected in tubes containing an anticoagulant (e.g., heparin or EDTA) and centrifuged to separate the plasma. Plasma samples are stored frozen (e.g., at -20°C or -80°C) until analysis.

-

Bioanalysis: Plasma concentrations of tiludronate are determined using a validated analytical method, typically High-Performance Liquid Chromatography with Mass Spectrometric detection (HPLC-MS).

-

Pharmacokinetic Analysis: Plasma concentration-time data are analyzed using non-compartmental methods to determine key pharmacokinetic parameters.

Experimental Workflow for a Typical Intravenous Pharmacokinetic Study

References

Unveiling the Anti-Inflammatory Potential of Tiludronate Disodium: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tiludronate disodium, a non-nitrogenous bisphosphonate, has demonstrated significant anti-inflammatory properties beyond its established role in inhibiting osteoclast-mediated bone resorption. This technical guide provides an in-depth analysis of the mechanisms underlying these effects, supported by quantitative data from key experimental studies. Detailed experimental protocols are provided to facilitate the replication and further investigation of these findings. Furthermore, signaling pathways and experimental workflows are visually represented through diagrams to enhance comprehension of the complex biological processes involved. This document serves as a comprehensive resource for researchers and professionals in drug development seeking to explore the therapeutic potential of tiludronate disodium in inflammatory conditions.

Introduction

Tiludronate disodium is a member of the bisphosphonate class of drugs, primarily utilized for the management of skeletal disorders characterized by excessive bone resorption, such as Paget's disease and navicular disease in horses.[1][2] Its primary mechanism of action involves the induction of osteoclast apoptosis, thereby normalizing bone turnover.[1] However, a growing body of evidence reveals that tiludronate disodium also exerts direct and indirect anti-inflammatory effects. These properties are of significant interest for the development of novel therapeutic strategies for a range of inflammatory diseases, including osteoarthritis. This guide delves into the core anti-inflammatory actions of tiludronate disodium, presenting the current scientific understanding of its molecular and cellular impacts.

Mechanisms of Anti-Inflammatory Action

The anti-inflammatory effects of tiludronate disodium are multifaceted, involving the modulation of key inflammatory mediators and signaling pathways.

Inhibition of Pro-Inflammatory Mediators

Tiludronate has been shown to reduce the production of several key mediators of inflammation and cartilage degradation. In a canine model of osteoarthritis, tiludronate treatment led to a significant reduction in synovial fluid levels of prostaglandin E2 (PGE2) and nitric oxide (NOx), two well-known inflammatory mediators.[3] Furthermore, tiludronate dose-dependently inhibited both cytokine and nitric oxide secretion from activated macrophages in vitro.[4]

Downregulation of Catabolic Enzymes

The degradation of the extracellular matrix is a hallmark of inflammatory conditions like osteoarthritis. Tiludronate has been found to decrease the expression of matrix metalloproteinase-13 (MMP-13) and a disintegrin and metalloproteinase with thrombospondin motifs 5 (ADAMTS5) in cartilage.[3] These enzymes are crucial for the breakdown of collagen and aggrecan, respectively, the primary components of articular cartilage.

Modulation of Signaling Pathways

The anti-inflammatory effects of tiludronate are underpinned by its interaction with intracellular signaling cascades.

Research has indicated that tiludronate can suppress the prostaglandin F2α (PGF2α)-stimulated synthesis of vascular endothelial growth factor (VEGF) in osteoblasts. This effect is exerted at a point between Protein Kinase C (PKC) and Raf-1 in the MAPK signaling pathway, leading to the inhibition of downstream phosphorylation of MEK1/2 and p44/p42 MAP kinase.

While direct evidence for tiludronate's effect on the NF-κB pathway is still emerging, studies on other non-nitrogenous bisphosphonates, such as etidronate, have shown inhibition of NF-κB activation.[5] The NF-κB pathway is a central regulator of the expression of pro-inflammatory cytokines, chemokines, and adhesion molecules. It is plausible that tiludronate shares this mechanism, contributing to its broad anti-inflammatory profile.

Quantitative Data Summary

The following tables summarize the quantitative data from key studies investigating the anti-inflammatory effects of tiludronate disodium.

Table 1: Effect of Tiludronate on Inflammatory Mediators in a Canine Osteoarthritis Model [3]

| Biomarker | Placebo Group (Mean ± SEM) | Tiludronate Group (Mean ± SEM) | P-value |

| Synovial Fluid PGE₂ (pg/mL) | 1250 ± 250 | 600 ± 150 | P = 0.02 |

| Synovial Fluid NOx (µM) | 8.5 ± 1.5 | 4.0 ± 0.8 | P = 0.01 |

| Joint Effusion (Subjective Score) | 2.5 ± 0.3 | 1.2 ± 0.2 | P = 0.01 |

| Synovitis Score | 3.1 ± 0.4 | 1.5 ± 0.3 | P < 0.01 |

Table 2: Effect of Tiludronate on Catabolic Enzyme Expression in a Canine Osteoarthritis Model [3]

| Enzyme | Placebo Group (% Positive Cells) | Tiludronate Group (% Positive Cells) | P-value |

| MMP-13 (in cartilage) | 45 ± 5 | 25 ± 4 | P = 0.02 |

| ADAMTS5 (in cartilage) | 50 ± 6 | 30 ± 5 | P = 0.02 |

| Cathepsin K (in subchondral bone) | 40 ± 5 | 20 ± 3 | P = 0.02 |

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Canine Anterior Cruciate Ligament (ACL) Transection Model of Osteoarthritis[3]

-

Animal Model: Adult dogs are used, and osteoarthritis is surgically induced in one stifle joint by transecting the anterior cruciate ligament. This procedure creates joint instability, leading to progressive osteoarthritic changes that mimic the human condition.[6][7]

-

Treatment Protocol: A prospective, randomized, controlled, double-blind study design is employed. Following ACL transection, dogs in the treatment group receive subcutaneous injections of tiludronate (e.g., 2 mg/kg) at regular intervals (e.g., every two weeks for eight weeks). The control group receives a placebo (saline) on the same schedule.[8]

-

Outcome Measures:

-

Synovial Fluid Analysis: Synovial fluid is collected from the affected joint at baseline and at specified time points post-treatment. The concentrations of inflammatory biomarkers such as PGE₂ and NOx are quantified using enzyme-linked immunosorbent assay (ELISA) kits.[2][9][10]

-

Histological and Immunohistochemical Analysis: At the end of the study period, animals are euthanized, and the articular cartilage and subchondral bone are harvested. Tissues are fixed, sectioned, and stained (e.g., with Safranin O-Fast Green) for histological evaluation of cartilage degradation and synovitis. Immunohistochemistry is performed to quantify the expression of MMP-13, ADAMTS5, and cathepsin K using specific antibodies.[8]

-

Functional Assessment: Gait analysis, locomotor activity monitoring, and pain scoring are conducted at baseline and throughout the study to assess functional improvement.[8]

-

In Vitro Macrophage Cytokine and Nitric Oxide Secretion Assay[4]

-

Cell Culture: A macrophage cell line (e.g., J774.1) is cultured in appropriate media.

-

Treatment: Macrophages are pre-treated with varying concentrations of tiludronate for a specified period (e.g., 1 hour). Subsequently, the cells are stimulated with an inflammatory agent such as lipopolysaccharide (LPS) to induce the production of cytokines and nitric oxide.

-

Measurement of Inflammatory Mediators:

-

Cytokines: The concentrations of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) in the cell culture supernatants are measured using ELISA kits.

-

Nitric Oxide: Nitric oxide production is assessed by measuring the accumulation of nitrite (a stable metabolite of NO) in the culture supernatants using the Griess reagent.

-

-

Data Analysis: The dose-dependent inhibitory effect of tiludronate on cytokine and nitric oxide secretion is determined by comparing the levels in treated versus untreated (LPS-stimulated only) cells.

Visualization of Pathways and Workflows

Signaling Pathways

Experimental Workflow

Conclusion

Tiludronate disodium exhibits significant anti-inflammatory properties that are mediated through the inhibition of pro-inflammatory mediators, downregulation of catabolic enzymes, and modulation of key signaling pathways. The quantitative data and detailed experimental protocols presented in this guide provide a solid foundation for further research into the therapeutic applications of tiludronate in a variety of inflammatory conditions. The visualization of the underlying biological processes offers a clear framework for understanding its mechanism of action. Continued investigation into these anti-inflammatory effects holds promise for the development of novel and effective treatments for diseases with an inflammatory component.

References

- 1. researchgate.net [researchgate.net]

- 2. Changes in Synovial Fluid Biomarkers after Experimental Equine Osteoarthritis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Tiludronate treatment improves structural changes and symptoms of osteoarthritis in the canine anterior cruciate ligament model - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Effects of tiludronate and ibandronate on the secretion of proinflammatory cytokines and nitric oxide from macrophages in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. In vitro benchmarking of NF-κB inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Transection of the anterior cruciate ligament in the dog: a model of osteoarthritis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Detection of early osteoarthritis in canine knee joints 3 weeks post ACL transection by microscopic MRI and biomechanical measurement - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. madbarn.com [madbarn.com]

Beyond Farnesyl Pyrophosphate Synthase: An In-depth Technical Guide to the Molecular Targets of Tiludronate Disodium

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tiludronate disodium, a non-nitrogenous bisphosphonate, is well-established as a therapeutic agent for bone diseases characterized by excessive osteoclast activity. Its primary mechanism of action is widely attributed to the inhibition of farnesyl pyrophosphate synthase (FPPS) within the mevalonate pathway, leading to osteoclast apoptosis. However, a growing body of evidence reveals that the pharmacological profile of tiludronate extends beyond FPPS, encompassing a range of molecular targets that contribute to its therapeutic effects. This technical guide provides a comprehensive overview of these non-FPPS targets, presenting quantitative data, detailed experimental methodologies, and visual representations of the involved signaling pathways.

Key Molecular Targets of Tiludronate Disodium

Beyond its well-documented effects on FPPS, tiludronate disodium has been shown to interact with and inhibit several other key proteins involved in osteoclast function and bone metabolism. These alternative targets include Protein-Tyrosine-Phosphatases (PTPs), the Vacuolar-type H+-ATPase (V-ATPase), and Matrix Metalloproteinases (MMPs).

Protein-Tyrosine-Phosphatases (PTPs)

Table 1: Quantitative Data on Bisphosphonate Inhibition of Protein-Tyrosine-Phosphatases

| Bisphosphonate | PTP Target | IC50 Value | Reference |

| Alendronate | PTPε | 2 µM | [4] |

| Alendronate | PTPσ | 0.5 µM | [5] |

| Etidronate | PTPσ | 0.2 µM | [5] |

| Tiludronate | PTPs (general) | Dose-dependent inhibition observed | [1][2] |

Experimental Protocol: Determination of PTP Inhibition in Osteoclasts

A common method to assess the effect of tiludronate on PTP activity in osteoclasts involves the following steps:

-

Cell Culture: Osteoclast-like multinucleated cells (OCLs) are generated by co-culturing mouse osteoblastic cells and bone marrow cells.

-

Treatment: Purified OCLs are treated with varying concentrations of tiludronate disodium.

-

Western Blot Analysis: Cell lysates are subjected to SDS-PAGE and Western blotting using an anti-phosphotyrosine antibody to detect changes in the overall tyrosine phosphorylation of cellular proteins[1].

-

PTP Activity Assay: The ability of OCL lysates to dephosphorylate artificial tyrosine-phosphorylated substrates (e.g., phosphoneuroprotein 14, epidermal growth factor receptors) is measured in the presence and absence of tiludronate. The inhibition of dephosphorylation indicates PTP inhibition[1].

Signaling Pathway: Tiludronate-Mediated Disruption of the Osteoclast Cytoskeleton

The inhibition of PTPs by tiludronate initiates a signaling cascade that culminates in the disruption of the osteoclast's bone-resorbing apparatus.

References

- 1. Tiludronate inhibits protein tyrosine phosphatase activity in osteoclasts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. periodicos.capes.gov.br [periodicos.capes.gov.br]

- 3. go.drugbank.com [go.drugbank.com]

- 4. Protein-tyrosine phosphatase activity regulates osteoclast formation and function: inhibition by alendronate - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Human protein tyrosine phosphatase-sigma: alternative splicing and inhibition by bisphosphonates - PubMed [pubmed.ncbi.nlm.nih.gov]

The Impact of Tiludronate Disodium on Bone Turnover Markers: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tiludronate disodium, a non-nitrogenous bisphosphonate, is a potent inhibitor of osteoclast-mediated bone resorption. It is utilized in the treatment of skeletal disorders characterized by excessive bone turnover, such as Paget's disease of bone in humans and certain orthopedic conditions in animals. This technical guide provides an in-depth analysis of tiludronate disodium's impact on key bone turnover markers, details the experimental protocols used in its evaluation, and illustrates its molecular mechanism of action.

Mechanism of Action

Tiludronate disodium exerts its effects on bone through several mechanisms primarily targeting the osteoclast.[1] Once administered, it has a high affinity for hydroxyapatite, the mineral component of bone, leading to its accumulation at sites of active bone remodeling.[1] When osteoclasts resorb bone, they internalize the tiludronate that is bound to the bone matrix.

Unlike nitrogen-containing bisphosphonates that primarily inhibit farnesyl pyrophosphate synthase in the mevalonate pathway, tiludronate, as a non-nitrogenous bisphosphonate, has a dual mechanism of action:

-

Induction of Osteoclast Apoptosis: Inside the osteoclast, tiludronate is metabolized into a non-hydrolyzable analog of adenosine triphosphate (ATP). This cytotoxic metabolite interferes with intracellular enzymatic processes, leading to the induction of osteoclast apoptosis (programmed cell death) and thereby reducing the number of bone-resorbing cells.

-

Disruption of Osteoclast Function: Tiludronate also inhibits protein-tyrosine-phosphatases (PTPs) within osteoclasts.[1] This inhibition leads to an increase in tyrosine phosphorylation of cellular proteins, which disrupts the organization of the cytoskeleton, including the formation of the ruffled border – a specialized membrane structure essential for bone resorption. This disruption ultimately leads to the detachment of osteoclasts from the bone surface.

The overall effect is a significant reduction in bone resorption, which subsequently leads to a decrease in bone formation as the two processes are coupled, resulting in a lower overall rate of bone turnover.

Signaling Pathways

The signaling cascade initiated by tiludronate disodium in osteoclasts is multifaceted. The following diagram illustrates the key pathways involved in its mechanism of action.

Quantitative Impact on Bone Turnover Markers

Tiludronate disodium significantly reduces the levels of various bone turnover markers in both humans and animals. The following tables summarize the quantitative data from several key studies.

Table 1: Human Studies (Paget's Disease of Bone)

| Bone Turnover Marker | Study Population | Dosage | Duration | % Reduction (Mean) | Citation(s) |

| Bone Formation Markers | |||||

| Serum Alkaline Phosphatase (SAP) | 139 patients | 400 mg/day | 12 weeks | 51% | [2] |

| Serum Alkaline Phosphatase (SAP) | 139 patients | 400 mg/day | 24 weeks | 58% | [2] |

| Total Alkaline Phosphatase (TAP) | 28 patients | 400 mg/day | 3 months | 52% (at 6 months) | [3] |

| Bone-Specific Alkaline Phosphatase (BAP) | 28 patients | 400 mg/day | 3 months | 69% (at 6 months) | [3] |

| Procollagen Type I N Propeptide (PINP) | 28 patients | 400 mg/day | 3 months | 68% (at 6 months) | [3] |

| Bone Resorption Markers | |||||

| Urinary Hydroxyproline/Creatinine Ratio | - | 400 mg/day | 3 months | Significant reduction | [4] |

| Urinary N-terminal Telopeptide (NTX) | 28 patients | 400 mg/day | 3 months | 62% (at 6 months) | [3] |

Table 2: Animal Studies

| Bone Turnover Marker | Species | Condition | Dosage | Duration | Observed Effect | Citation(s) |

| Bone Resorption Markers | ||||||

| Serum C-terminal Telopeptide of Type I Collagen (CTX-I) | Horse | Immobilization-induced Osteoporosis | 1 mg/kg IV (2 doses, 28 days apart) | 8 weeks | Rapid, transient, and significant decrease | [5] |

| Serum C-terminal Telopeptide of Type I Collagen (CTX-I) | Horse | Osteoarthritis | - | 6 months | Decrease in serum concentration | [6] |

| Cathepsin K (in subchondral bone) | Dog | Experimental Osteoarthritis | 2 mg/kg SC, every 2 weeks | 8 weeks | Significantly lower expression | [7][8] |

It is important to note that in a study on postmenopausal women with osteoporosis, a cyclic intermittent regimen of tiludronate (50 mg/day or 200 mg/day for the first 7 days of each month) was not found to be effective in reducing the incidence of vertebral fractures or increasing spinal bone mineral density.[9]

Experimental Protocols

The following sections detail the methodologies employed in key studies to assess the impact of tiludronate disodium on bone turnover markers.

Human Clinical Trials in Paget's Disease

-

Study Design: Double-blind, randomized, placebo-controlled, multicenter studies are common designs.[2][10] Patients are typically randomized to receive a placebo or different daily doses of oral tiludronate (e.g., 200 mg, 400 mg) for a defined period (e.g., 3 months).[2]

-

Subject Population: Patients with active Paget's disease of bone, often defined by a serum alkaline phosphatase level at least twice the upper limit of normal.

-

Treatment Protocol: Oral administration of tiludronate disodium or placebo, once daily.

-

Biochemical Marker Analysis:

-

Serum Alkaline Phosphatase (SAP/TAP/BAP): Blood samples are collected at baseline and at specified intervals during and after treatment. The activity of alkaline phosphatase isoenzymes is determined using automated clinical chemistry analyzers.

-

Urinary Hydroxyproline/Creatinine Ratio: 24-hour urine collections are performed, and the concentrations of hydroxyproline and creatinine are measured. Hydroxyproline is often measured by high-performance liquid chromatography (HPLC).

-

Serum PINP and Urinary NTX: Serum and urine samples are collected and stored frozen until analysis. Commercially available immunoassays (e.g., ELISA or radioimmunoassay - RIA) are used for quantification.

-

Equine Studies

-

Study Design: Randomized, controlled in vivo experiments. For example, in a study on immobilization-induced osteoporosis, horses were divided into a placebo group and a tiludronate-treated group.[5]

-

Subject Population: Healthy adult horses or horses with specific conditions like navicular disease or osteoarthritis.

-

Treatment Protocol: Intravenous (IV) infusion of tiludronate (e.g., 1 mg/kg) or saline placebo.[5]

-

Biochemical Marker Analysis:

-

Serum CTX-I: Blood samples are collected at various time points. Serum is separated and stored at -80°C. The concentration of CTX-I is measured using a competitive enzyme-linked immunosorbent assay (ELISA).

-

Canine Studies

-

Study Design: Prospective, randomized, controlled, double-blind studies are often used in experimental models of conditions like osteoarthritis.[7][8]

-

Subject Population: Typically, skeletally mature dogs in which a condition like osteoarthritis is surgically induced (e.g., by anterior cruciate ligament transection).

-

Treatment Protocol: Subcutaneous (SC) injections of tiludronate (e.g., 2 mg/kg) or a placebo at regular intervals.[7][8]

-

Histomorphometry: Following euthanasia, bone samples (e.g., from the tibial plateau) are collected, fixed, decalcified, and embedded in paraffin. Sections are then stained (e.g., with Safranin O-fast green) for histological evaluation of bone and cartilage structures.

-

Immunohistochemistry: Specific proteins, such as cathepsin K, are detected in bone tissue sections using monoclonal antibodies and a labeled streptavidin-biotin method. The percentage of stained cells is then quantified.

General Assay Principles for Bone Turnover Markers

-

Enzyme-Linked Immunosorbent Assay (ELISA): This is a common method for quantifying markers like CTX and PINP. It typically involves the use of a microplate pre-coated with a capture antibody specific to the marker. The sample is added, followed by a detection antibody conjugated to an enzyme (e.g., horseradish peroxidase). A substrate is then added, and the resulting color change is measured spectrophotometrically. The concentration of the marker is proportional to the color intensity.

-

Radioimmunoassay (RIA): This technique uses a radiolabeled antigen to compete with the unlabeled antigen in the sample for binding to a limited amount of antibody. The amount of radioactivity in the bound fraction is inversely proportional to the concentration of the marker in the sample.

-

High-Performance Liquid Chromatography (HPLC): This is a chromatographic technique used to separate, identify, and quantify components in a mixture. It is often used for the measurement of markers like urinary hydroxyproline.

The following diagram illustrates a typical experimental workflow for a clinical trial evaluating the effect of tiludronate on bone turnover markers.

Conclusion

Tiludronate disodium is a well-characterized bisphosphonate that effectively reduces bone turnover by inhibiting osteoclast activity and inducing apoptosis. Its impact is clearly demonstrated by the significant reduction in a range of bone formation and resorption markers in both human and animal studies. The quantitative data and experimental protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals working in the field of metabolic bone diseases. Further research may continue to elucidate the full spectrum of its molecular interactions and therapeutic applications.

References

- 1. products.sanofi.us [products.sanofi.us]

- 2. Tiludronate therapy for Paget's disease of bone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Treatment with tiludronate has a similar effect to risedronate on Paget's disease activity assessed by bone markers and bone scintigraphy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The methodology of clinical trials of oral tiludronate in Paget's disease of bone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Pharmacological effects of tiludronate in horses after long-term immobilization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Effect of intravenous tiludronate disodium administration on the radiographic progression of osteoarthritis of the fetlock joint in Standardbred racehorses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Tiludronate treatment improves structural changes and symptoms of osteoarthritis in the canine anterior cruciate ligament model - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Intermittent cyclic tiludronate in the treatment of osteoporosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. A double-blind, multicentre, placebo-controlled study of tiludronate in Paget's disease of bone - PubMed [pubmed.ncbi.nlm.nih.gov]

The Unfolding Story of Tiludronate Disodium: A Technical Chronicle of a Bone-Modulating Compound

For Researchers, Scientists, and Drug Development Professionals

Tiludronate Disodium, a first-generation non-nitrogenous bisphosphonate, has carved a significant niche in the therapeutic landscape of metabolic bone diseases. This technical guide delves into the history and development of Tiludronate Disodium as a research compound, tracing its journey from initial synthesis to its establishment as a clinically valuable agent for conditions such as Paget's disease of bone and navicular syndrome in horses. This document provides a comprehensive overview of its mechanism of action, key experimental findings, and the methodologies that underpinned its evaluation.

Genesis and Early Development

Tiludronate Disodium, chemically known as [[(4-Chlorophenyl)thio]methylene]bis(phosphonic acid) disodium salt, was developed by Sanofi (now Sanofi-Aventis). The initial synthesis and exploration of its therapeutic potential were driven by the growing understanding of the role of osteoclasts in the pathophysiology of bone disorders characterized by excessive bone resorption. The core structure, a P-C-P backbone common to all bisphosphonates, was modified with a (4-chlorophenylthio) group, a feature that influences its biological activity. European patent EP 0100718, filed in the 1980s, describes the synthesis of related compounds, with subsequent patents detailing various hydrated forms of disodium tiludronate.

The development of Tiludronate Disodium was part of a broader effort in the pharmaceutical industry to find potent and safe inhibitors of bone resorption. Preclinical studies in the late 1980s and early 1990s in various animal models, including rats with experimentally induced bone loss, demonstrated its dose-dependent inhibitory effect on osteoclast activity. These foundational studies paved the way for its clinical investigation in human diseases.

Mechanism of Action: A Multi-pronged Attack on Osteoclasts

Tiludronate Disodium exerts its anti-resorptive effects through a multifaceted mechanism targeting mature osteoclasts. Unlike nitrogen-containing bisphosphonates that primarily inhibit farnesyl pyrophosphate synthase, Tiludronate's action is centered on disrupting key cellular processes essential for bone resorption.

Two primary molecular targets have been identified:

-

Protein-Tyrosine-Phosphatases (PTPs): Tiludronate inhibits PTPs within osteoclasts. This inhibition leads to an increase in tyrosine phosphorylation of cellular proteins, which in turn disrupts the organization of the actin cytoskeleton. The characteristic "actin ring" or sealing zone, crucial for the osteoclast's attachment to the bone surface and the creation of a sealed resorptive compartment, is consequently dismantled. This leads to the detachment of osteoclasts from the bone matrix, rendering them incapable of resorption.[1]

-

Vacuolar-type H+-ATPase (V-ATPase): Tiludronate is a potent and selective inhibitor of the osteoclast V-ATPase. This proton pump is vital for acidifying the resorption lacuna, a process necessary for dissolving the mineral component of the bone matrix. By inhibiting the V-ATPase, Tiludronate prevents the creation of this acidic microenvironment, thereby halting bone demineralization.[2]

The following diagram illustrates the signaling pathway affected by Tiludronate Disodium in osteoclasts.

References

Methodological & Application

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of tiludronate disodium (Tildren®) in the management of equine navicular syndrome. The information is compiled from various clinical studies and is intended for research and drug development purposes.

Introduction

Navicular syndrome is a degenerative condition of the podotrochlear apparatus in horses, leading to chronic forelimb lameness.[1][2][3] It often involves abnormal bone remodeling of the navicular bone.[1][4] Tiludronate disodium, a non-nitrogenous bisphosphonate, is a therapeutic agent used to manage the clinical signs associated with this syndrome.[1][4][5] Its mechanism of action involves the inhibition of osteoclasts, the cells responsible for bone resorption, thereby helping to normalize bone metabolism.[2][4][5][6]

Mechanism of Action

Tiludronate disodium primarily targets osteoclasts.[4][5] Non-nitrogenous bisphosphonates are metabolized by osteoclasts into non-functional ATP analogs.[5] These analogs compete with ATP, leading to a decrease in cellular energy and ultimately inducing osteoclast apoptosis (cell death).[5] This reduction in osteoclast activity slows down bone breakdown and helps to preserve bone density.[2][5]

Experimental Protocols

The following protocols are based on methodologies from published clinical trials investigating the efficacy of tiludronate disodium for equine navicular syndrome.

1. Subject Selection Protocol

-

Inclusion Criteria:

-

Diagnosis of navicular syndrome based on a thorough lameness examination.[7]

-

Lameness localized to the palmar foot region, confirmed by diagnostic nerve blocks (e.g., palmar digital nerve block).[7]

-

Radiographic and/or Magnetic Resonance Imaging (MRI) findings consistent with navicular syndrome, such as bone edema with minimal soft tissue lesions.[3][7]

-

Lameness grade of 2 or 3 on the American Association of Equine Practitioners (AAEP) 5-point scale.[1][7]

-

-

Exclusion Criteria:

2. Administration Protocol: Intravenous (IV) Infusion

This is the most common and FDA-approved method of administration.

-

Preparation:

-

Reconstitute the tiludronate disodium powder. For a 500 mg vial, add 25 mL of sterile 0.9% Sodium Chloride Injection, USP. Gently shake until the powder is completely dissolved.[11] This creates a reconstituted solution of 20 mg/mL.

-

Withdraw the appropriate volume of the reconstituted solution based on the horse's body weight.

-

Add the calculated volume of the reconstituted solution to a 1-liter bag of sterile 0.9% Sodium Chloride Injection, USP.[7][11] Invert the bag to mix.

-

-

Administration:

-

Post-Administration Monitoring:

-

Observe the horse closely for at least 4 hours post-infusion for any adverse reactions.[8][10]

-

The most common side effect is transient colic-like signs (pawing, restlessness, looking at the flank).[8][9][10] These signs are usually mild and may resolve with hand-walking.[8]

-

Monitor for signs of renal toxicity, especially if there is concurrent use of other medications.[2][8]

-

3. Alternative Administration Protocol: Intravenous Regional Limb Perfusion (IVRLP)

While less common and with variable reported efficacy, IVRLP has been investigated as an alternative administration route.

-

Dosage: 0.1 mg/kg of tiludronate disodium.[12]

-

Preparation: Dilute the calculated dose with sterile saline (0.9% NaCl) to a total volume of 35 mL.[12]

-

Administration:

-

Apply a tourniquet to the distal limb.

-

Administer the prepared solution into the lateral digital vein.[12]

-

Maintain the tourniquet in place for a specified period (e.g., 20-30 minutes).

-

Efficacy Evaluation

-

Primary Endpoint: Improvement in lameness score at a predetermined time point post-treatment (e.g., 2 months).[7] An improvement of at least one grade on the AAEP scale is often considered a successful outcome.[2][7]

-

Secondary Endpoints:

Quantitative Data from Clinical Studies

The following tables summarize the quantitative data from key clinical trials on the efficacy of tiludronate disodium for equine navicular syndrome.

Table 1: Lameness Improvement in Placebo-Controlled Trials

| Study | Treatment Group (Tiludronate) | Control Group (Placebo) | Outcome Measure |

| Williams et al. (2014)[7] | 64% (n=119) | 48% (n=62) | Percentage of horses with ≥1 grade improvement in lameness score at 2 months post-treatment. |

| Tildren Study (as cited in DVM360, 2015)[2] | 64% (of 181 total horses) | 48% | Percentage of horses with ≥1 grade improvement in lameness score at 2 months post-treatment. |

Table 2: Efficacy in Open-Label and Retrospective Studies

| Study | Number of Horses | Treatment Protocol | Key Findings |

| Denoix et al. (2003)[14] | 50 | 1.0 mg/kg IV daily for 10 days | Optimal improvement in lameness and return to normal activity 2-6 months post-treatment, especially in recent cases. The 0.5 mg/kg dose was not significantly effective. |

| Tischmacher et al. (2022) (Retrospective)[6] | 305 (lame horses) | 1.0 mg/kg IV slow infusion (45 min) | 47% of treated horses were sound at 30 days, and 52% were sound one year post-treatment. 84% were competing at the same or higher level six months after treatment. |

Table 3: Comparison of Administration Routes

| Study | Systemic IV Group (1.0 mg/kg) | IVRLP Group (0.1 mg/kg) | Outcome Measure |

| Quantitative Assessment (AVMA)[12] | No significant improvement in subjective lameness score (SLS) or mean caudal forelimb pVGRF. | No improvement in mean caudal or lateral forelimb pVGRF. | This study with a small sample size (n=6 per group) did not find significant improvement with either protocol based on objective measures. |

Safety and Adverse Effects

-

The most frequently observed adverse effect is transient colic-like signs, occurring in approximately 30-45% of horses.[8][9]

-

Other potential side effects include discomfort, agitation, pawing, increased urination, reduced appetite, and sore or stiff neck.[9]

-

There is a risk of renal toxicity, and concurrent use of NSAIDs should be avoided.[8][10]

-

The safety of tiludronate has not been established in horses younger than 4 years, or in pregnant or lactating mares.[9]

Conclusion

Tiludronate disodium, administered via slow intravenous infusion, has been shown in several studies to be an effective treatment for controlling the clinical signs of lameness associated with navicular syndrome in horses, particularly when combined with corrective shoeing.[7] Efficacy is most pronounced in cases with a more recent onset of clinical signs.[14] Researchers and clinicians should adhere to the established protocols for administration and monitoring to ensure patient safety and maximize therapeutic outcomes. Further research using objective measures is warranted to continue to refine treatment protocols.

References

- 1. thehorse.com [thehorse.com]

- 2. dvm360.com [dvm360.com]

- 3. vettimes.com [vettimes.com]

- 4. thehorse.com [thehorse.com]

- 5. Tiludronic acid - Wikipedia [en.wikipedia.org]

- 6. ker.com [ker.com]

- 7. cabidigitallibrary.org [cabidigitallibrary.org]

- 8. Tildren - Tildren [tildren.us]

- 9. TILDREN and OSPHOS for Navicular Syndrome in Horses—Information for Equine Veterinarians | FDA [fda.gov]

- 10. Tildren - Treatment With [tildren.us]

- 11. Tildren for Animal Use - Drugs.com [drugs.com]

- 12. avmajournals.avma.org [avmajournals.avma.org]

- 13. ivis.org [ivis.org]

- 14. Tiludronate as a new therapeutic agent in the treatment of navicular disease: a double-blind placebo-controlled clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Use of Tiludronate Disodium in a Canine Osteoarthritis Model

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for utilizing tiludronate disodium in a preclinical canine model of osteoarthritis (OA). The information is intended to guide researchers in designing and executing studies to evaluate the efficacy of tiludronate disodium as a potential therapeutic agent for OA.

Introduction

Osteoarthritis is a degenerative joint disease characterized by the progressive loss of articular cartilage, subchondral bone sclerosis, and synovitis, leading to pain and loss of joint function. Canine models of OA, particularly those induced by anterior cruciate ligament (ACL) transection, are well-established and closely mimic the pathophysiology of post-traumatic OA in humans.[1][2] Tiludronate disodium, a non-nitrogenous bisphosphonate, has shown promise in modifying disease progression in these models.[3][4] It primarily acts by inhibiting osteoclast-mediated bone resorption, a key process in the pathogenesis of OA.[5][6]

Mechanism of Action

Tiludronate disodium is a non-nitrogenous bisphosphonate that targets osteoclasts, the cells responsible for bone breakdown.[5] Its mechanism of action involves several key steps:

-

Binding to Bone Mineral: Tiludronate has a high affinity for hydroxyapatite, the mineral component of bone, leading to its accumulation in the bone matrix.[6][7]

-

Uptake by Osteoclasts: During bone resorption, osteoclasts internalize the bone matrix, including the bound tiludronate.[7]

-

Induction of Osteoclast Apoptosis: Inside the osteoclast, tiludronate is metabolized into a non-functional ATP analog. This interferes with cellular energy metabolism and induces programmed cell death (apoptosis) of the osteoclasts.[5]

-

Inhibition of Catabolic Enzymes: Studies have shown that tiludronate treatment can lead to a reduction in the levels of key catabolic enzymes involved in cartilage and bone degradation, such as matrix metalloproteinase-13 (MMP-13), ADAMTS5, and cathepsin K.[3][8]

By reducing the number and activity of osteoclasts and inhibiting degradative enzymes, tiludronate disodium helps to decrease subchondral bone resorption and may slow the progression of cartilage damage in osteoarthritis.[3][9]

Signaling Pathway of Tiludronate Disodium in Osteoclasts

Caption: Mechanism of action of Tiludronate Disodium in osteoclasts.

Experimental Protocol: Canine Anterior Cruciate Ligament Transection (ACLT) Model

This protocol outlines the surgical induction of osteoarthritis in a canine model and subsequent treatment with tiludronate disodium.

Experimental Workflow

Caption: Experimental workflow for the canine ACLT model.

Materials

-

Animals: Sixteen adult crossbred dogs (2-3 years old) with an average body weight of 26 kg.[3]

-

Tiludronate Disodium: 2 mg/kg of disodium tiludronate dissolved in a mannitol solution.[3]

-

Placebo: Mannitol vehicle solution.[3]

-

Surgical Equipment: Standard sterile surgical instruments for orthopedic procedures.

-

Anesthesia: Appropriate anesthetic and analgesic agents.

-

Data Collection Tools: Kinetic gait analysis system, video-automated behavior capture, visual analog scale (VAS), numerical rating scale (NRS) for pain assessment, electrodermal activity (EDA) monitor, magnetic resonance imaging (MRI) if available.

-

Necropsy and Histology Equipment: Instruments for tissue harvesting, formalin, decalcifying solution, paraffin, microtome, and staining reagents (e.g., Safranin O-fast green).

-

Biochemical Analysis: ELISA kits for PGE2, nitrites/nitrates, and immunohistochemistry reagents for MMP-13, ADAMTS5, and cathepsin K.

Procedure

-

Animal Acclimatization and Baseline Assessment:

-

Acclimate dogs to the housing facility for at least one week before the study begins.

-

Perform a complete physical and orthopedic examination to ensure the animals are healthy.

-

Collect baseline data one week prior to surgery, including gait analysis (Peak Vertical Force - PVF), pain assessment (VAS, NRS, EDA), and, if applicable, MRI of the stifle joints.[3][4]

-

-

Surgical Induction of Osteoarthritis (ACLT):

-

Treatment Administration:

-

Post-Operative Monitoring and Data Collection:

-

Necropsy and Tissue Collection:

-

At the end of the 8-week study period, humanely euthanize the animals.

-

Perform a gross examination of the stifle joints and record any macroscopic changes, such as osteophyte formation and cartilage lesions.[3]

-

Measure the volume of synovial fluid and collect samples for biomarker analysis.

-

Harvest the femoral condyles and tibial plateaus for histological and immunohistochemical analysis.[3]

-

-

Data Analysis:

-

Macroscopic and Histological Analysis:

-

Grade the severity of cartilage lesions and synovitis using established scoring systems.

-

Measure the maximal width of osteophytes.[3]

-

-

Biochemical Analysis:

-

Statistical Analysis:

-

Use appropriate statistical tests (e.g., mixed and generalized linear models) to compare the outcomes between the tiludronate and placebo groups.[4] A p-value of < 0.05 is typically considered statistically significant.

-

-

Data Presentation

The following tables summarize the quantitative data from a representative study using the canine ACLT model to evaluate the effects of tiludronate disodium.[3][4][8]

Table 1: Functional and Pain Assessment

| Parameter | Time Point | Placebo Group (Mean ± SD) | Tiludronate Group (Mean ± SD) | P-value |

| Gait Disability (PVF, % body weight) | Week 8 | 35% lower than Tiludronate | Higher | P = 0.04 |

| Numerical Rating Scale (NRS) Score | Group Effect | Higher | Lower | P = 0.03 |

| Painless Condition (Video-capture) | - | Less frequent | More frequent | P < 0.04 |

Table 2: Macroscopic and Synovial Fluid Analysis

| Parameter | Placebo Group (Mean ± SD) | Tiludronate Group (Mean ± SD) | P-value |

| Joint Effusion | Higher | Lower | P = 0.01 |

| Synovial Fluid PGE₂ | Higher | Lower | P = 0.02 |

| Synovial Fluid Nitrites/Nitrates | Higher | Lower | P = 0.01 |

| Synovitis Score | 6.1 ± 1.1 | 6.8 ± 1.1 (Total) | NS |

| - Synovial Lining Cell Score | 1.7 ± 0.6 | 1.0 ± 0.0 | P < 0.01 |

| Subchondral Bone Surface | Lower | Greater | P < 0.01 |

Table 3: Immunohistochemical Analysis of Joint Tissues

| Biomarker | Tissue | Placebo Group | Tiludronate Group | P-value |

| MMP-13 | Cartilage | Higher Expression | Lower Expression | P = 0.02 |

| ADAMTS5 | Cartilage | Higher Expression | Lower Expression | P = 0.02 |

| Cathepsin K | Subchondral Bone | Higher Expression | Lower Expression | P = 0.02 |

Conclusion

The use of tiludronate disodium in a canine ACLT model of osteoarthritis demonstrates its potential as a disease-modifying agent. The provided protocols and expected outcomes can serve as a valuable resource for researchers investigating the therapeutic effects of bisphosphonates in osteoarthritis. The data suggests that tiludronate treatment can lead to improved joint function, reduced pain, and favorable changes in the biochemical and structural markers of OA.[3] These findings support further investigation into the clinical application of tiludronate disodium for the management of osteoarthritis.

References

- 1. Animal models of osteoarthritis: classification, update, and measurement of outcomes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Animal Models of Osteoarthritis Pain – Greentech Bioscience Preclinical CRO Services [en.greentech-bio.com]

- 3. Tiludronate treatment improves structural changes and symptoms of osteoarthritis in the canine anterior cruciate ligament model - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Tiludronic acid - Wikipedia [en.wikipedia.org]

- 6. What is Tiludronate Disodium used for? [synapse.patsnap.com]

- 7. What is the mechanism of Tiludronate Disodium? [synapse.patsnap.com]

- 8. Tiludronate treatment improves structural changes and symptoms of osteoarthritis in the canine anterior cruciate ligament model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. avmajournals.avma.org [avmajournals.avma.org]

Tiludronate Disodium: Application Notes and Protocols for Inducing Osteoclast Apoptosis in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tiludronate disodium is a non-nitrogenous bisphosphonate that is a potent inducer of apoptosis in osteoclasts, the primary cells responsible for bone resorption. Its mechanism of action involves the intracellular metabolism to a non-hydrolyzable ATP analog, which disrupts cellular energy metabolism and triggers programmed cell death. Additionally, tiludronate has been shown to inhibit the osteoclast vacuolar H+-ATPase (V-ATPase), further impairing their resorptive function. These characteristics make tiludronate disodium a valuable tool for in vitro studies of osteoclast biology, bone resorption, and for the development of novel therapeutics for bone diseases characterized by excessive osteoclast activity.

This document provides detailed application notes and experimental protocols for utilizing tiludronate disodium to induce apoptosis in osteoclast cell cultures.

Mechanism of Action

Tiludronate disodium exerts its pro-apoptotic effects on osteoclasts through a dual mechanism:

-

Metabolism to a Cytotoxic ATP Analog: As a non-nitrogenous bisphosphonate, tiludronate is internalized by osteoclasts and metabolized into a non-functional analog of adenosine triphosphate (ATP). This analog competitively inhibits ATP-dependent cellular processes, leading to a depletion of cellular energy and the induction of apoptosis.[1]

-

Inhibition of Vacuolar H+-ATPase (V-ATPase): Tiludronate is a potent inhibitor of the osteoclast V-ATPase, with an IC50 of 466 nM for the inhibition of proton transport in vesicles derived from osteoclasts.[2] This enzyme is crucial for acidifying the resorption lacuna, a necessary step for the dissolution of bone mineral. Inhibition of the V-ATPase disrupts the primary function of osteoclasts.

The induction of apoptosis by bisphosphonates, including non-nitrogenous ones, is mediated by the activation of caspases, particularly caspase-3.[3][4]

Data Presentation

While specific dose-response and time-course data for tiludronate-induced osteoclast apoptosis is not extensively available in publicly accessible literature, the following table summarizes key quantitative data points gathered from existing research. This table can serve as a starting point for experimental design.

| Parameter | Value | Cell Type/System | Reference |

| IC50 for V-ATPase Inhibition | 466 nM | Vesicles from chicken osteoclasts | [2] |

| Relative Potency | 10 (compared to Etidronate=1) | General Bisphosphonate Comparison | [1] |

Note: Researchers should perform their own dose-response and time-course experiments to determine the optimal concentrations and incubation times for their specific cell culture system and experimental goals.

Experimental Protocols

Protocol 1: Generation of Osteoclasts from RAW 264.7 Cells

The murine macrophage cell line RAW 264.7 is a commonly used and reliable model for generating osteoclasts in vitro.[5][6][7][8][9]

Materials:

-

RAW 264.7 cells

-

Dulbecco's Modified Eagle Medium (DMEM)

-

Alpha-Minimum Essential Medium (α-MEM)

-

Fetal Bovine Serum (FBS), heat-inactivated

-

Penicillin-Streptomycin solution

-

Recombinant mouse RANKL (Receptor Activator of Nuclear Factor kappa-B Ligand)

-

Cell culture plates (e.g., 96-well or 24-well)

Procedure:

-

Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 2.5 x 10^4 cells/cm^2 in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.[7][9]

-

Osteoclast Differentiation: The following day, replace the medium with α-MEM supplemented with 10% FBS, 1% penicillin-streptomycin, and 30-50 ng/mL of recombinant mouse RANKL to induce osteoclast differentiation.[7][9]

-

Medium Change: Replace the differentiation medium every 48-72 hours.

-

Osteoclast Formation: Multinucleated, TRAP-positive osteoclasts will typically be observed after 5-7 days of culture.[9]

Protocol 2: Induction of Apoptosis with Tiludronate Disodium

Materials:

-

Mature osteoclast culture (from Protocol 1)

-

Tiludronate Disodium stock solution (dissolved in sterile water or PBS)

-

Cell culture medium

Procedure:

-

Prepare Tiludronate Dilutions: Prepare a series of working concentrations of tiludronate disodium in fresh cell culture medium. Based on the V-ATPase inhibition IC50, a starting range of 100 nM to 10 µM is recommended for initial dose-response experiments.

-

Treatment: Remove the existing medium from the mature osteoclast cultures and replace it with the medium containing the different concentrations of tiludronate disodium. Include a vehicle-only control group.

-

Incubation: Incubate the cells for a predetermined period. For time-course experiments, it is advisable to test several time points (e.g., 6, 12, 24, and 48 hours).

Protocol 3: Assessment of Osteoclast Apoptosis

Several methods can be used to quantify apoptosis in osteoclast cultures. The following are standard and reliable techniques.

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

-

Phosphate-Buffered Saline (PBS)

-

Flow cytometer

Procedure:

-

Cell Harvest: Gently detach the osteoclasts from the culture plate.

-

Washing: Wash the cells twice with cold PBS.

-

Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube and add 5 µL of Annexin V-FITC and 5 µL of PI.

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.

This assay detects DNA fragmentation, a hallmark of late-stage apoptosis.

Materials:

-

TUNEL Assay Kit

-

Permeabilization solution (e.g., 0.1% Triton X-100 in sodium citrate)

-

Phosphate-Buffered Saline (PBS)

-

Fluorescence microscope

Procedure:

-

Fixation: Fix the cells in 4% paraformaldehyde in PBS.

-

Permeabilization: Permeabilize the cells with the permeabilization solution.

-

TUNEL Reaction: Follow the manufacturer's protocol for the TUNEL reaction, which involves incubating the cells with TdT enzyme and a labeled nucleotide (e.g., BrdUTP).

-

Detection: Detect the incorporated labeled nucleotides using a fluorescently labeled antibody.

-

Visualization: Visualize the apoptotic cells (displaying nuclear fluorescence) using a fluorescence microscope.

This assay measures the activity of caspase-3, a key executioner caspase in the apoptotic pathway.

Materials:

-

Caspase-3 Colorimetric or Fluorometric Assay Kit

-

Cell lysis buffer

-

Microplate reader

Procedure:

-

Cell Lysis: Lyse the treated osteoclasts according to the kit manufacturer's instructions to release cellular proteins.

-

Assay Reaction: Add the cell lysate to a microplate well containing the caspase-3 substrate (e.g., DEVD-pNA for colorimetric assays).

-

Incubation: Incubate at 37°C for the time specified in the kit protocol.

-

Measurement: Measure the absorbance or fluorescence using a microplate reader. The signal is proportional to the caspase-3 activity.

Visualizations

Caption: Signaling pathway of tiludronate-induced osteoclast apoptosis.

Caption: Experimental workflow for inducing and assessing osteoclast apoptosis.

Caption: Logical relationship of tiludronate action on osteoclasts.

References

- 1. Tiludronic acid - Wikipedia [en.wikipedia.org]

- 2. The bisphosphonate tiludronate is a potent inhibitor of the osteoclast vacuolar H(+)-ATPase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Visualization of bisphosphonate-induced caspase-3 activity in apoptotic osteoclasts in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Bisphosphonates act directly on the osteoclast to induce caspase cleavage of mst1 kinase during apoptosis. A link between inhibition of the mevalonate pathway and regulation of an apoptosis-promoting kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. profiles.wustl.edu [profiles.wustl.edu]

- 6. huble.org [huble.org]

- 7. Osteoclast generation from RAW 264.7 and PBMC cells. The set up in our lab [scielo.isciii.es]

- 8. researchgate.net [researchgate.net]

- 9. scielo.isciii.es [scielo.isciii.es]

Application of Tiludronate Disodium in Equine Cartilage Explant Studies

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Tiludronate disodium, a non-nitrogenous bisphosphonate, is primarily recognized for its role in inhibiting bone resorption by inducing osteoclast apoptosis.[1][2] Its application in equine medicine has largely focused on treating bone-related disorders such as navicular disease and bone spavin.[1][3] However, recent research has explored its direct effects on articular cartilage, suggesting a potential role in modulating cartilage health and disease. This document provides detailed application notes and protocols based on in vitro studies using equine cartilage explants to investigate the chondroprotective and potential chondrotoxic effects of tiludronate disodium.